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Compound of Interest

Compound Name: 3,4-Difluoro propyl U-47700

Cat. No.: B10818916

Technical Guide: 3,4-Difluoro propyl U-47700

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 3,4-Difluoro propyl U-47700. It is
intended for research and informational purposes only. The pharmacological and toxicological
properties of this compound have not been extensively studied, and much of the information
regarding its mechanism of action is inferred from the parent compound, U-47700.

Introduction

3,4-Difluoro propyl U-47700 is a synthetic opioid that is structurally related to U-47700, a
potent p-opioid receptor agonist developed by Upjohn in the 1970s.[1] Like its parent
compound, it is categorized as a utopioid and is intended for research and forensic
applications.[2][3] The introduction of fluorine atoms and the substitution of a propyl group for
the N-methyl group are expected to modulate the compound's pharmacological properties,
including receptor binding affinity, potency, and metabolic stability. This guide summarizes the
known chemical properties of 3,4-Difluoro propyl U-47700 and presents inferred biological
activity and experimental methodologies based on comprehensive studies of U-47700.

Chemical and Physical Properties

The fundamental chemical and physical data for 3,4-Difluoro propyl U-47700 are presented
below. This information is critical for its accurate identification, handling, and use in
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experimental settings.

Property Value Source(s)

CAS Number 2741276-45-7 [31[4]

Molecular Formula C1sH26F2N20 [4][5]

Molecular Weight 324.41 g/mol [2][4]
N-[(1R,2R)-2-

IUPAC Name (dimethylamino)cyclohexyl]-3,4  [4]

-difluoro-N-propylbenzamide

. CCCN(C1CCCCCIN(C)O)C(=
Canonical SMILES [4]
0)C2=CC(=C(C=C2)F)F

RVTOLUMXMICZQI-
InChl Key [4][5]
IAGOWNOFSA-N

Inferred Pharmacology and Mechanism of Action

While specific pharmacological data for 3,4-Difluoro propyl U-47700 is not available in peer-
reviewed literature, its mechanism of action is presumed to be similar to that of U-47700, which
is a potent and selective agonist of the p-opioid receptor (MOR).[6]

Opioid Receptor Binding

U-47700 demonstrates a high affinity for the p-opioid receptor, with significantly lower affinity
for the k-opioid and d-opioid receptors.[1][7] This selectivity profile is characteristic of many
classical opioid analgesics. The binding affinities for the parent compound U-47700 are
summarized below.
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Receptor Binding Affinity (Ki, nM)
p-Opioid Receptor (MOR) 11.1+04

K-Opioid Receptor (KOR) 287 £ 24

0-Opioid Receptor (DOR) 1220 + 82

Data derived from studies on the parent
compound U-47700.[1]

Signaling Pathway

As a p-opioid receptor agonist, 3,4-Difluoro propyl U-47700 is expected to activate the
canonical G-protein coupled receptor signaling pathway. Upon binding, it induces a
conformational change in the receptor, leading to the activation of the inhibitory G-protein,
Gai/o. This initiates a cascade that inhibits adenylyl cyclase, reduces intracellular cyclic
adenosine monophosphate (cCAMP) levels, and modulates ion channel activity, ultimately
leading to a reduction in neuronal excitability and neurotransmitter release.[8]
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Caption: Inferred p-Opioid Receptor Signaling Pathway.

Experimental Protocols
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Detailed experimental protocols for 3,4-Difluoro propyl U-47700 have not been published. The
following methodologies are based on standard practices for characterizing novel synthetic

opioids and are adapted from studies involving U-47700.

General Workflow for Pharmacological Characterization

The characterization of a novel opioid analog typically follows a multi-step process from initial

analysis to in vivo assessment.
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Compound Acquisition

& Purity Analysis (GC-MS, LC-MS)

In Vitro Receptor Binding Assay
(Determine Ki at MOR, KOR, DOR)

In Vitro Functional Assay
(e.g., CAMP accumulation)

In Vivo Potency Assessment
(e.g., Rat Hot Plate Test)

Metabolism Study
(In vitro microsomes, in vivo animal model)

Data Analysis & Reporting

3,4-Difluoro propyl U-47700
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CAS number and molecular weight of 3,4-Difluoro
propyl U-47700]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818916#cas-number-and-molecular-weight-of-3-4-
difluoro-propyl-u-47700]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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